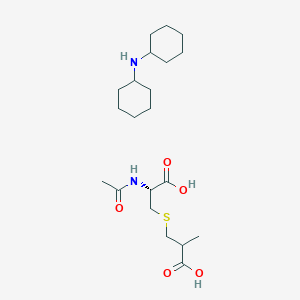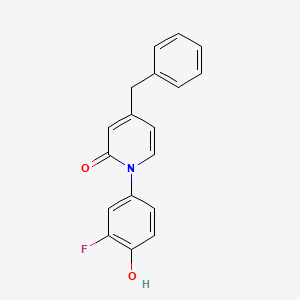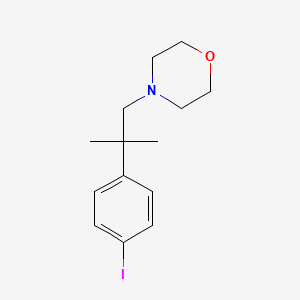
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of an iodophenyl group attached to a morpholine ring, which imparts unique chemical and physical properties to the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 4-iodobenzonitrile with morpholine in the presence of nitrite and tetraethylammonium iodide . The reaction conditions typically involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity, and may include additional steps for purification, such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the iodophenyl group to other functional groups.
Substitution: The iodophenyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium chlorite, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to cellular respiration and metabolic pathways.
Industry: The compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine involves its interaction with specific molecular targets and pathways. The iodophenyl group can participate in various chemical interactions, while the morpholine ring can interact with biological molecules. These interactions can affect cellular processes and metabolic pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(2-(4-Iodophenyl)-2-methylpropyl)morpholine include:
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of the iodophenyl group and the morpholine ring. These features impart distinct chemical and physical properties to the compound, making it valuable for various scientific research applications.
Properties
Molecular Formula |
C14H20INO |
|---|---|
Molecular Weight |
345.22 g/mol |
IUPAC Name |
4-[2-(4-iodophenyl)-2-methylpropyl]morpholine |
InChI |
InChI=1S/C14H20INO/c1-14(2,11-16-7-9-17-10-8-16)12-3-5-13(15)6-4-12/h3-6H,7-11H2,1-2H3 |
InChI Key |
WOYLOBTUTVCFFJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCOCC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


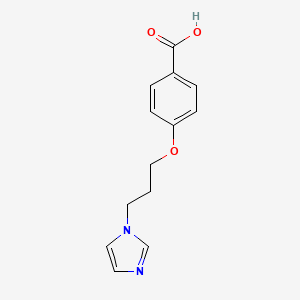
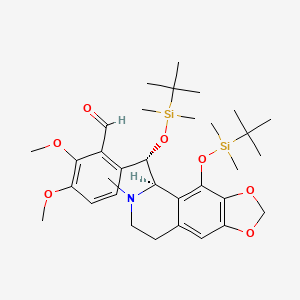
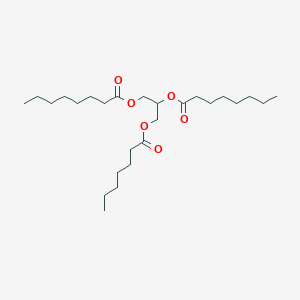
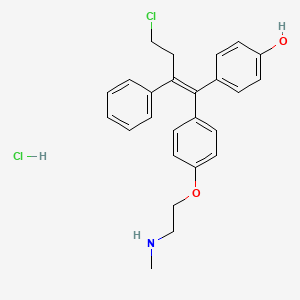
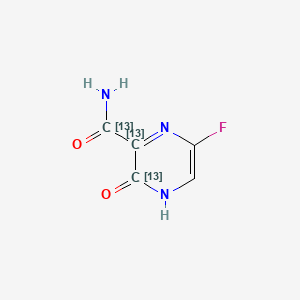

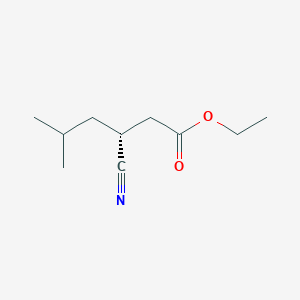
![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
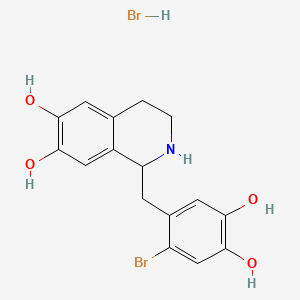
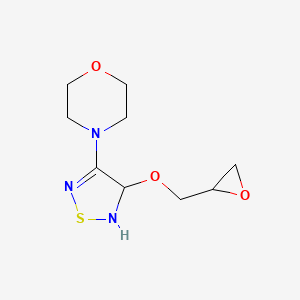
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
